N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or thiadiazole rings.
Scientific Research Applications
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine: A structurally similar compound with a pyridine ring instead of a thiadiazole ring.
5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidine: Another related compound with a pyrimidine ring fused to the pyrrole ring.
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N4S |
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Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H10N4S/c1-5-10-11-7(12-5)9-6-3-2-4-8-6/h2-4H2,1H3,(H,8,9,11) |
InChI Key |
GEXJSJUGQAGQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC2=NCCC2 |
Origin of Product |
United States |
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